molecular formula C9H12N2O2S B13015804 N-Allyl-3-aminobenzenesulfonamide

N-Allyl-3-aminobenzenesulfonamide

Cat. No.: B13015804
M. Wt: 212.27 g/mol
InChI Key: BUBSIIJWWBBNEK-UHFFFAOYSA-N
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Description

N-Allyl-3-aminobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O2S. It is a derivative of benzenesulfonamide, where an allyl group is attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-3-aminobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-3-aminobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of allyl-substituted derivatives .

Mechanism of Action

The mechanism of action of N-Allyl-3-aminobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide derivative used as an antibacterial agent.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    3-Amino-N-(tert-butyl)benzenesulfonamide: Utilized in proteomics research.

Uniqueness

N-Allyl-3-aminobenzenesulfonamide is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other sulfonamide derivatives that may lack this functional group .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

3-amino-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C9H12N2O2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h2-5,7,11H,1,6,10H2

InChI Key

BUBSIIJWWBBNEK-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC(=C1)N

Origin of Product

United States

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